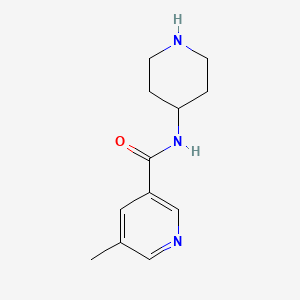
5-Methyl-N-(piperidin-4-yl)-nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-N-(piperidin-4-yl)-nicotinamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Development
Anticancer Drug Development
5-Methyl-N-(piperidin-4-yl)-nicotinamide is being investigated as a lead compound for the development of new anticancer therapies. Its structural features allow it to interact with key biological targets involved in cancer metabolism, particularly nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ synthesis and cancer cell survival .
Mechanism of Action
The compound's mechanism involves the inhibition of NAMPT, which leads to decreased levels of NAD+ in cancer cells, ultimately inducing apoptosis. Studies have shown that derivatives with similar structures exhibit varying degrees of potency against NAMPT, highlighting the importance of structural modifications for enhancing biological activity .
Neuropharmacological Applications
Potential in Neurodegenerative Diseases
Research indicates that this compound may have applications in treating neurodegenerative diseases. By modulating NAD+ levels, it could potentially improve neuronal health and function. The compound's ability to influence metabolic pathways linked to neuroprotection makes it a candidate for further investigation in this area.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its therapeutic potential. Comparative studies with related compounds reveal how variations in the piperidine and nicotinamide moieties affect biological activity. For instance, compounds with different substitutions on the piperidine ring have shown distinct binding affinities and biological effects.
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including ovarian and breast cancer cells. The compound induced cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Animal model trials indicated that administration of this compound led to improved cognitive function and reduced neuroinflammation in models of neurodegeneration. These findings support its potential use in treating conditions such as Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(piperidin-4-yl)-nicotinamide | Piperidine ring attached to nicotinamide | Less potent than 5-methyl derivative |
| 6-(3-fluoro-phenyl)-N-(1-methyl-tetrazolyl)-piperidinamide | Contains a tetrazole ring | Enhanced selectivity towards certain targets |
| N-(pyrrolidin-2-yl)-nicotinamide | Pyrrolidine instead of piperidine | Different receptor interaction profile |
| 4-Methyl-N-(piperidin-4-yl)-nicotinamide | Methyl group at the 4-position of piperidine | Variations in biological activity compared to 5-methyl |
This table illustrates how modifications can impact the pharmacological profile, emphasizing the significance of the methyl group at the 5-position.
Analyse Des Réactions Chimiques
Amide Bond Reactivity
The central amide bond (-CONH-) participates in hydrolysis and coupling reactions under specific conditions:
-
Acid/Base-Catalyzed Hydrolysis :
The amide bond undergoes hydrolysis in acidic (HCl, H₂SO₄) or basic (NaOH) aqueous media, yielding 5-methylnicotinic acid and piperidin-4-amine. Reaction rates depend on temperature and catalyst concentration . -
Coupling Reactions :
This compound+R-COOHHATU, DIPEAR-CONH-(piperidin-4-yl)-5-methylnicotinamide
The amine group of the piperidine moiety can be acylated using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide). For example, coupling with carboxylic acids forms secondary amides :
Piperidine Ring Modifications
The piperidine ring undergoes substitutions and redox reactions:
-
N-Alkylation/Sulfonylation :
This compound+ClSO₂NMe₂→5-Methyl-N-(1-(N,N-dimethylsulfamoyl)piperidin-4-yl)-nicotinamide
The secondary amine in the piperidine ring reacts with alkyl halides (e.g., methyl iodide) or sulfonyl chlorides (e.g., dimethylsulfamoyl chloride) to form tertiary amines or sulfonamides .
Example : -
Reduction :
The piperidine ring is stable under standard reduction conditions (e.g., H₂/Pd-C), but reductive amination with aldehydes/ketones can modify the amine group .
Nicotinamide Moiety Functionalization
The pyridine ring in the nicotinamide subunit participates in electrophilic substitution and metal-catalyzed cross-coupling:
-
Halogenation :
Bromination or chlorination at the 5-position of the pyridine ring occurs using NBS (N-Bromosuccinimide) or Cl₂ in acetic acid . -
Suzuki–Miyaura Cross-Coupling :
5-Bromo-N-(piperidin-4-yl)-nicotinamide+Ar-B(OH)₂Pd(PPh₃)₄, Na₂CO₃5-Ar-N-(piperidin-4-yl)-nicotinamide
The 5-halogenated derivative reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives :
Comparative Reactivity Table
Stability and Degradation Pathways
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
5-methyl-N-piperidin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O/c1-9-6-10(8-14-7-9)12(16)15-11-2-4-13-5-3-11/h6-8,11,13H,2-5H2,1H3,(H,15,16) |
Clé InChI |
VYLFMKUUVMJIPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)C(=O)NC2CCNCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














